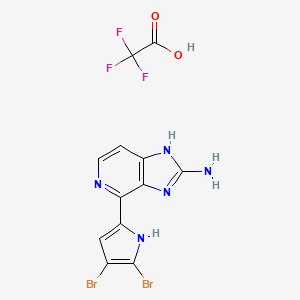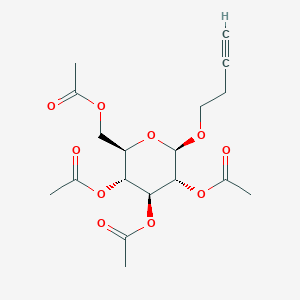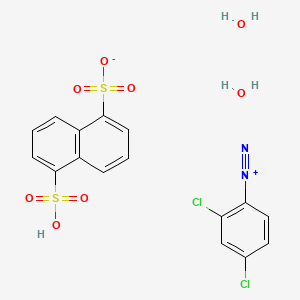
2,4-dichlorobenzenediazonium;5-sulfonaphthalene-1-sulfonate;dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichlorobenzenediazonium;5-sulfonaphthalene-1-sulfonate;dihydrate is a diazonium salt with significant applications in histology and hematology. It is primarily used in the spectrophotometric detection of total bilirubin in serum . The compound is known for its faint yellow color and has a melting point of 195°C (dec.) .
Vorbereitungsmethoden
The synthesis of 2,4-dichlorobenzenediazonium;5-sulfonaphthalene-1-sulfonate;dihydrate involves the diazotization of 2,4-dichloroaniline followed by coupling with 5-sulfonaphthalene-1-sulfonic acid. The reaction is typically carried out in an acidic medium, often using hydrochloric acid, and at low temperatures to stabilize the diazonium salt . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the product.
Analyse Chemischer Reaktionen
2,4-Dichlorobenzenediazonium;5-sulfonaphthalene-1-sulfonate;dihydrate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other substituents such as halides, hydroxyl groups, or alkyl groups.
Coupling Reactions: It can couple with phenols or aromatic amines to form azo compounds, which are often used as dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common reagents used in these reactions include sodium nitrite for diazotization, hydrochloric acid for maintaining acidity, and various nucleophiles for substitution reactions. Major products formed include azo dyes and substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2,4-Dichlorobenzenediazonium;5-sulfonaphthalene-1-sulfonate;dihydrate is widely used in scientific research due to its ability to form stable diazonium salts. Some of its applications include:
Chemistry: Used in the synthesis of azo dyes and other aromatic compounds.
Biology: Employed in histological staining techniques to visualize cellular components.
Medicine: Utilized in diagnostic assays for the detection of bilirubin levels in serum.
Industry: Applied in the manufacturing of dyes and pigments.
Wirkmechanismus
The mechanism of action of 2,4-dichlorobenzenediazonium;5-sulfonaphthalene-1-sulfonate;dihydrate involves the formation of a diazonium ion, which can then participate in various chemical reactions. The diazonium ion acts as an electrophile, reacting with nucleophiles to form new bonds. This reactivity is harnessed in coupling reactions to produce azo dyes, where the diazonium ion couples with an aromatic compound to form a colored product .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2,4-dichlorobenzenediazonium;5-sulfonaphthalene-1-sulfonate;dihydrate include other diazonium salts such as:
- 4-Nitrobenzenediazonium tetrafluoroborate
- 3,5-Dichlorophenyldiazonium tetrafluoroborate
- 4-Methoxybenzenediazonium tetrafluoroborate
What sets this compound apart is its specific application in bilirubin detection and its stability in aqueous solutions, making it particularly useful in diagnostic assays .
Eigenschaften
Molekularformel |
C16H14Cl2N2O8S2 |
|---|---|
Molekulargewicht |
497.3 g/mol |
IUPAC-Name |
2,4-dichlorobenzenediazonium;5-sulfonaphthalene-1-sulfonate;dihydrate |
InChI |
InChI=1S/C10H8O6S2.C6H3Cl2N2.2H2O/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;7-4-1-2-6(10-9)5(8)3-4;;/h1-6H,(H,11,12,13)(H,14,15,16);1-3H;2*1H2/q;+1;;/p-1 |
InChI-Schlüssel |
UBPLTEPGJISTTB-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)O.C1=CC(=C(C=C1Cl)Cl)[N+]#N.O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



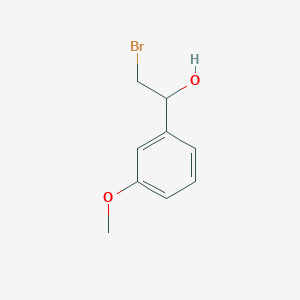
![methyl (15R,17R)-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,18-tetraene-17-carboxylate](/img/structure/B12339485.png)
![[2,2,2-Trifluoro-1-(trichloromethyl)-1-(trifluoromethyl)ethyl] methanesulfonate](/img/structure/B12339492.png)
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-propan-2-yl-1,3-diazinane-2,4-dione](/img/structure/B12339503.png)
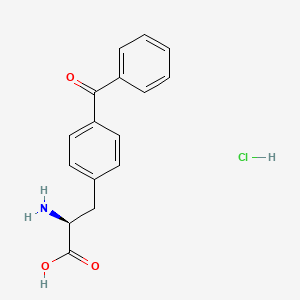

![[(3aR,4R,6Z,9S,10Z,11aR)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-(hydroxymethyl)but-2-enoate](/img/structure/B12339538.png)
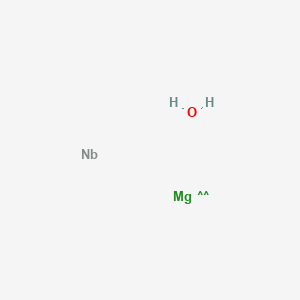

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(2-hydroxyphenyl)ethan-1-one](/img/structure/B12339543.png)
